molecular formula C17H15NO3 B2528548 2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether CAS No. 478066-23-8

2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether

Cat. No.: B2528548
CAS No.: 478066-23-8
M. Wt: 281.311
InChI Key: KEZMQARZOCYDLE-UHFFFAOYSA-N
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Description

2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether is a chemical compound known for its unique structure and diverse applications. It is a member of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound has garnered attention due to its potential in various scientific fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether typically involves the reaction of 2-methoxyphenol with 3-phenyl-5-isoxazolylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Methoxyphenoxy)methyl]-3-phenylisoxazole
  • Isoxazole, 5-[(2-methoxyphenoxy)methyl]-3-phenyl-
  • 5-[(2-Methoxyphenoxy)methyl]-3-phenyl-1,2-oxazole

Uniqueness

2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether stands out due to its specific substitution pattern and the presence of both methoxy and isoxazole groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-19-16-9-5-6-10-17(16)20-12-14-11-15(18-21-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZMQARZOCYDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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